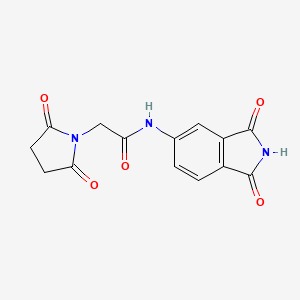![molecular formula C18H21N3O5S2 B6485979 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethylbutanoate CAS No. 877650-63-0](/img/structure/B6485979.png)
6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethylbutanoate” is a complex organic molecule that contains several functional groups, including a cyclopropaneamido group, a 1,3,4-thiadiazol group, a sulfanyl group, a pyran ring, and an ethylbutanoate group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The 1,3,4-thiadiazol group, for example, is a five-membered ring containing three different types of atoms (carbon, nitrogen, and sulfur), which can have implications for the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the amido group could participate in acid-base reactions, the sulfanyl group could undergo oxidation or reduction reactions, and the pyran ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, its melting and boiling points would depend on the strengths of intermolecular forces, and its reactivity would be influenced by the presence of reactive sites within the molecule .科学的研究の応用
Antifungal Activity
The compound has been investigated for its antifungal properties. A series of 1-[(1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazole derivatives (to which our compound belongs) were synthesized and evaluated. These derivatives exhibited antifungal activity against various fungal strains, including Gibberella zeae, Alternaria solani, Phoma asparagi, Physalospora pircola, and Cercospora arachidicola . Further studies have correlated antifungal activity with hydrophobic parameters and other physicochemical properties.
Anticonvulsant and Muscle Relaxant Activity
Another avenue of exploration involves derivatives of our compound. Specifically, 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-(4-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives were synthesized and evaluated for both anticonvulsant and muscle relaxant activities . This suggests potential neurological applications.
Antiviral Activity
While not directly related to our compound, previous work involving 2-alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivatives demonstrated inhibition of tumor cell growth . Although not the same compound, this highlights the broader potential of thiadiazole-based structures in antiviral research.
Chemical Biology and Pharmacophore Exploration
The synthesis of our compound and its analogs contributes to understanding pharmacophoric features. Researchers aim to explore the influence of various substituents on antifungal activity. By systematically modifying the structure, they can uncover key interactions and optimize drug design .
Chemical Synthesis and Medicinal Chemistry
Our compound’s synthesis pathway and structural modifications are relevant to medicinal chemistry. Investigating its reactivity, stability, and functional groups provides insights into synthetic strategies and potential drug development .
Quantitative Structure–Activity Relationship (QSAR) Modeling
Researchers have employed QSAR studies to correlate chemical features with biological activity. By analyzing physicochemical parameters, they build predictive models for antifungal efficacy. This approach aids in rational drug design and optimization .
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s used in a chemical reaction, it could pose risks associated with the release of heat, gas, or hazardous byproducts .
将来の方向性
特性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-ethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2/c1-3-10(4-2)16(24)26-14-8-25-12(7-13(14)22)9-27-18-21-20-17(28-18)19-15(23)11-5-6-11/h7-8,10-11H,3-6,9H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOJIEQWYRQZJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethylbutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-{[(hydroxycarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6485901.png)
![2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6485905.png)
![3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B6485909.png)

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6485920.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B6485928.png)
![6-ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6485931.png)
![3,4,5-triethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6485944.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6485948.png)
![1-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B6485972.png)
![6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 5-bromofuran-2-carboxylate](/img/structure/B6485987.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6485992.png)
![2,4-diethyl 3-methyl-5-[2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6485999.png)
